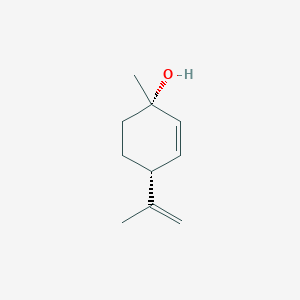

cis-Isolimonenol

Description

Properties

IUPAC Name |

(1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@](C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177519 | |

| Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22972-51-6 | |

| Record name | (1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-P-Menthadien-1-ol, cis-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-P-MENTHADIEN-1-OL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EOK52ZYQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | (1S,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cis-Isolimonenol: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of cis-Isolimonenol, a monoterpene alcohol found in various plant essential oils. While research has highlighted the biological activities of essential oils containing this compound, data on the isolated molecule remains limited. This document summarizes the current knowledge and provides standardized protocols for its further investigation.

Core Properties

This compound, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, is a naturally occurring monoterpenoid.[1] It is recognized as a constituent of various plant essential oils, notably from species such as Cymbopogon flexuosus (lemongrass).[2] It also serves as a drug intermediate in the synthesis of the anti-epileptic medication Epidiolex.[1]

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.24 g/mol | [1] |

| CAS Number | 22972-51-6 | [1] |

| Appearance | Colorless to light yellow liquid; solidifies below 18°C | [1] |

| Melting Point | ~18 °C | [1] |

| Boiling Point | ~216.8 °C at 760 mmHg | N/A |

| Solubility | Poorly soluble in water; Soluble in DMSO (≥ 100 mg/mL), ethanol, and corn oil | [1] |

| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |

Computational Data

Computationally derived properties offer insights into the molecule's behavior in biological systems.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | N/A |

| LogP | 2.2797 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 1 | N/A |

| Rotatable Bonds | 1 | N/A |

Biological Context and Activity (Inferred)

Direct studies on the biological activity of isolated this compound are not extensively available in the public domain. However, it is a known constituent of essential oils that exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. For instance, it has been identified in the essential oil of Cymbopogon giganteus and Caryopteris x clandonensis, which have demonstrated bioactivity.[3][4]

The following sections outline the general biological activities associated with essential oils containing this compound and provide standardized protocols for testing the pure compound.

Antimicrobial Activity

Essential oils containing a variety of monoterpenoids have shown efficacy against pathogenic bacteria and fungi. The presence of this compound in these oils suggests it may contribute to their antimicrobial properties.

Anti-Inflammatory Activity

Monoterpenes are widely studied for their anti-inflammatory effects. Essential oils containing this compound have been associated with anti-inflammatory responses, suggesting a potential role for this compound in modulating inflammatory pathways.

Cytotoxic Activity

Certain monoterpenes exhibit cytotoxic effects against cancer cell lines.[5] While specific data for this compound is lacking, its presence in cytotoxic essential oils warrants further investigation into its potential as an anticancer agent.

Experimental Protocols

The following are detailed, standardized methodologies for key experiments to characterize the biological activity of this compound.

Isolation and Analysis Workflow

The logical workflow for isolating this compound from a natural source like Cymbopogon flexuosus and subsequent analysis is outlined below.

Protocol for Isolation by Hydrodistillation:

-

Plant Material Preparation: Fresh aerial parts of Cymbopogon flexuosus are harvested and shade-dried for approximately two days. The dried material is then cut into small pieces.[3]

-

Hydrodistillation: The prepared plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[3][6]

-

Oil Collection: The collected essential oil is dried over anhydrous sodium sulphate to remove residual water.

-

Storage: The dried oil is stored in sealed vials at 4°C until further analysis.[6]

-

Purification: this compound can be further purified from the essential oil mixture using techniques like fractional distillation under reduced pressure or preparative gas chromatography (Prep-GC).

Antimicrobial Susceptibility Testing

Protocol for Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Luria Broth) and adjust the concentration to approximately 1 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing nutrient broth to achieve a range of final concentrations (e.g., 0.075 to 18.33 µL/mL).

-

Inoculation: Add the prepared bacterial or fungal suspension to each well to achieve a final concentration of 10⁷ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed. Turbidity can be assessed visually or by measuring the absorbance at 600 nm.

Anti-Inflammatory Assay

Protocol for Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% L-glutamine at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: Measure the production of nitric oxide by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-only control to determine the percentage of NO inhibition. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO production.

-

Cytotoxicity Control: Simultaneously perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity of the compound at the tested concentrations.

Cytotoxicity Assay

Protocol for MTT Assay in MCF-7 and MDA-MB-231 Breast Cancer Cells:

-

Cell Culture: Maintain MCF-7 and MDA-MB-231 cells in their respective recommended media (e.g., RPMI-1640 for MCF-7, DMEM for MDA-MB-231), supplemented with 10% fetal bovine serum and antibiotics, in a humidified 5% CO₂ atmosphere at 37°C.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 5–80 µg/mL) dissolved in the culture medium (with a final DMSO concentration typically <0.1%) and incubate for 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 5 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the optical density at 495 nm or 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Visualization

While specific signaling pathways for this compound are not yet elucidated, a generalized anti-inflammatory mechanism common for many natural products involves the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical pathway.

References

A Technical Guide to cis-Isolimonenol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isolimonenol, a monoterpenoid alcohol, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. Its strategic importance lies in its role as a key intermediate in the synthesis of various bioactive compounds, most notably cannabinoids such as cannabidiol (B1668261) (CBD).[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, possesses the chemical formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol .[3][4] The structure features a cyclohexene (B86901) ring substituted with a methyl group at the C1 position and an isopropenyl group at the C4 position. The "cis" designation refers to the relative stereochemistry of the hydroxyl group at C1 and the isopropenyl group at C4, which are on the same side of the ring.

The absolute configuration of the naturally occurring and synthetically targeted enantiomer is typically (1S,4R).[1][5] The stereochemistry at these two chiral centers is crucial for its utility as a building block in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22972-51-6 | [3] |

| Molecular Formula | C₁₀H₁₆O | [3][4] |

| Molecular Weight | 152.23 g/mol | [4] |

| IUPAC Name | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | [4] |

| Boiling Point | 216.8 °C at 760 mmHg | |

| Melting Point | 18 °C | |

| Flash Point | 87 °C | |

| InChI Key | MKPMHJQMNACGDI-VHSXEESVSA-N |

Stereochemistry

The stereochemical integrity of this compound is paramount for its application in the synthesis of stereospecific target molecules. The two stereocenters at C1 and C4 give rise to the (1S,4R) and (1R,4S) enantiomers. The specific spatial arrangement of the hydroxyl and isopropenyl groups dictates the molecule's three-dimensional shape and its reactivity in subsequent chemical transformations. The (1S,4R) enantiomer is a key precursor for the synthesis of (-)-Δ⁹-trans-6a,10a-tetrahydrocannabinol (THC) and other cannabinoids.

Synthesis of this compound

The most common synthetic route to this compound starts from the readily available monoterpene, (+)-(R)-limonene. The synthesis involves the epoxidation of limonene (B3431351) followed by the rearrangement of the resulting limonene epoxide.

Experimental Protocol: Synthesis of this compound from (+)-(R)-Limonene

Step 1: Epoxidation of (+)-(R)-Limonene

A detailed protocol for the Jacobsen asymmetric epoxidation of R-(+)-limonene can be followed to produce the cis-1,2-limonene epoxide with high diastereomeric excess.

-

Materials: R-(+)-limonene, Jacobsen's catalyst, an axial ligand (e.g., N-methylmorpholine N-oxide), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, water, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of R-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and the axial ligand (30 mmol) in 30 mL of DCM, add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise at 0°C.

-

Stir the resulting mixture vigorously at 0°C for 10 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Purify the residue by column chromatography to obtain the cis-1,2-limonene epoxide as a colorless oil.

-

Step 2: Rearrangement of cis-Limonene Epoxide to this compound

The rearrangement of the epoxide to the allylic alcohol can be achieved using a suitable catalyst. While various methods exist, one reported procedure involves the use of metatitanic acid.[6]

-

Materials: cis-1,2-limonene epoxide, metatitanic acid catalyst, suitable solvent (e.g., toluene).

-

Procedure:

-

Dissolve the cis-1,2-limonene epoxide in the solvent.

-

Add the metatitanic acid catalyst to the solution.

-

Heat the reaction mixture under controlled conditions, monitoring the progress by TLC or GC.

-

Upon completion, filter the catalyst and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and confirmation of this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C1-OH | Variable (broad singlet) | - | Dependent on concentration and solvent |

| C1-CH₃ | ~1.2-1.3 (s) | ~25-30 | |

| C2-H | ~5.6-5.8 (d) | ~125-135 | Olefinic proton |

| C3-H | ~5.4-5.6 (d) | ~120-130 | Olefinic proton |

| C4-H | ~2.5-2.7 (m) | ~40-45 | |

| C5-H₂ | ~1.8-2.2 (m) | ~30-35 | |

| C6-H₂ | ~1.6-2.0 (m) | ~25-30 | |

| C8=C(CH₃)₂ | ~4.7 (s, 2H) | ~145-150 (C8), ~110-115 (C9) | Exocyclic methylene (B1212753) protons |

| C8-C(CH₃)₂ | ~1.7 (s, 3H) | ~20-25 (C10) |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways modulated by this compound itself. Its primary biological relevance is as a precursor to other bioactive molecules.[1] Monoterpenoid alcohols, as a class, are known to be involved in various biological processes, including microbial metabolism and as components of essential oils with diverse physiological effects.[9][10][11] The biosynthesis of monoterpenoids in organisms proceeds through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to generate isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted to geranyl diphosphate (GPP), the precursor to a wide array of monoterpenes.[11] For instance, the biosynthesis of menthol (B31143) involves the cyclization of GPP to limonene, followed by hydroxylation and subsequent enzymatic steps.[12]

Further research is required to elucidate any direct biological activities and signaling interactions of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the final characterized product.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of (1S,4R)-cis-Isolimonenol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | C10H16O | CID 11105550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 3886-78-0 | Benchchem [benchchem.com]

- 9. Microbial metabolism of monoterpenes--recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menthol - Wikipedia [en.wikipedia.org]

Isolating cis-Isolimonenol: A Technical Guide for Researchers

An In-depth exploration of the methodologies for the extraction and purification of cis-Isolimonenol from natural essential oil sources.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of this compound, a monoterpene alcohol found in various plant essential oils. This document details the common plant sources, extraction of the essential oil, and subsequent purification techniques to obtain this compound.

Introduction to this compound

This compound, with the chemical formula C10H16O, is a naturally occurring monoterpene alcohol. It is a colorless, viscous liquid with a characteristic citrus-like aroma. Due to its chemical properties and potential biological activities, it is of interest to the pharmaceutical, flavor, and fragrance industries. It is poorly soluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and chloroform.

Natural Sources of this compound

This compound is found as a constituent in the essential oils of various plants, most notably in species of the Cymbopogon (lemongrass) and Mentha (mint) genera. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction.

For instance, essential oil from Cymbopogon densiflorus has been reported to contain both cis- and trans-p-mentha-2,8-dien-1-ol (isomers of isolimonenol). Similarly, research on Mentha × smithiana has detected the presence of cis-p-mentha-2,8-dien-1-ol. While present in various citrus species, it is typically found in smaller quantities.

Isolation of this compound from Essential Oils: A Step-by-Step Approach

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Stage 1: Extraction of Essential Oil

The primary method for extracting essential oils from plant material is hydrodistillation or steam distillation .

Experimental Protocol: Steam Distillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, stems of Cymbopogon or Mentha species) is loaded into the distillation still.

-

Steam Generation: Steam is generated either within the still by boiling water with the plant material (hydrodistillation) or from an external source and passed through the plant material (steam distillation).

-

Volatilization: The steam ruptures the oil-containing glands of the plant, releasing the volatile essential oil components, including this compound. The mixture of steam and essential oil vapor rises.

-

Condensation: The vapor mixture is passed through a condenser, which cools it and converts it back into a liquid state.

-

Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator. Due to their immiscibility and density difference, the essential oil will typically form a layer on top of the water and can be decanted.

-

Drying: The collected essential oil is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

Stage 2: Fractionation of the Essential Oil

Essential oils are complex mixtures of various terpenes and other volatile compounds. To isolate this compound, the crude essential oil must be fractionated. Vacuum fractional distillation is a common technique used for this purpose. This method separates compounds based on their different boiling points. Performing the distillation under vacuum allows for the use of lower temperatures, which prevents the degradation of heat-sensitive compounds like monoterpene alcohols.

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus, including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump, is assembled.

-

Distillation: The crude essential oil is placed in the distillation flask and heated gently under reduced pressure.

-

Fraction Collection: The vapor, enriched in the more volatile components, rises through the fractionating column. As the vapor cools, it condenses at different points along the column according to the boiling points of the constituents. Fractions are collected at different temperature ranges. This compound, being a monoterpene alcohol, will be collected in a fraction corresponding to its boiling point under the applied vacuum.

Stage 3: Purification of the this compound-rich Fraction

The fraction obtained from distillation will be enriched in this compound but may still contain other compounds with similar boiling points. Further purification is achieved using preparative chromatography techniques.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column Selection: A suitable column is chosen, typically a reversed-phase column (e.g., C18) for the separation of moderately polar compounds like monoterpene alcohols.

-

Mobile Phase Preparation: A mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is prepared. The composition of the mobile phase can be optimized to achieve the best separation. A gradient elution, where the solvent composition is changed over time, may be employed.

-

Sample Preparation: The this compound-rich fraction is dissolved in a small amount of the mobile phase.

-

Chromatographic Separation: The sample is injected into the Prep-HPLC system. The components of the mixture are separated as they travel through the column at different rates based on their affinity for the stationary and mobile phases.

-

Fraction Collection: A detector (e.g., UV detector) is used to monitor the elution of the compounds. The fraction corresponding to the this compound peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically using a rotary evaporator, to yield the purified this compound.

Quantitative Data

The yield and purity of isolated this compound are critical parameters. The following table summarizes hypothetical quantitative data that researchers would aim to determine. Actual values will vary based on the plant source and the efficiency of the isolation process.

| Parameter | Value | Method of Determination |

| Essential Oil Yield | ||

| from Cymbopogon sp. | 0.5 - 1.5% (w/w) | Gravimetric analysis after hydrodistillation |

| from Mentha sp. | 0.2 - 1.0% (w/w) | Gravimetric analysis after hydrodistillation |

| This compound Content | ||

| in crude Cymbopogon oil | 1 - 5% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| in crude Mentha oil | 0.1 - 2% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Purity of Isolated Compound | >95% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Overall Yield | Variable | Calculated based on initial plant material weight and final pure compound weight |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation of this compound from essential oils.

Caption: General workflow for isolating this compound.

Conclusion

The isolation of this compound from essential oils is a systematic process involving extraction, fractionation, and purification. The methodologies described in this guide, particularly steam distillation followed by vacuum fractional distillation and preparative HPLC, provide a robust framework for obtaining this valuable monoterpene alcohol for further research and development. Careful optimization of each step is crucial to maximize both the yield and purity of the final product.

A Technical Guide to cis-Isolimonenol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isolimonenol, systematically known as (1S,4R)-p-Mentha-2,8-dien-1-ol, is a naturally occurring monoterpene alcohol. It is a constituent of the essential oils of various plants, including citrus fruits like oranges and lemons, as well as species of Mentha (mint) and Cymbopogon flexuosus.[1][2][3] As a chiral molecule, its specific stereochemistry contributes to its unique physical and biological properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, outlines relevant experimental protocols for its formulation, and discusses its significant role as a chemical intermediate in the pharmaceutical industry.

Physical and Chemical Properties

This compound is a colorless, viscous liquid at room temperature with a characteristic strong, citrus-like aroma.[1] It transitions to a solid state at temperatures below 18°C.[4] Its properties are summarized in the tables below.

Table 1: General Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, viscous liquid (>18°C); Solid (<18°C) | [1][4] |

| Molecular Formula | C₁₀H₁₆O | [1][2][5] |

| Molecular Weight | 152.24 g/mol | [5][6] |

| Melting Point | 18°C | [6] |

| Boiling Point | 216.8°C at 760 mmHg | |

| Density | ~0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 87°C | |

| Purity | ≥97% | [5] |

| Vapor Pressure | Relatively low | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 22972-51-6 | [2][5] |

| IUPAC Name | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | [6] |

| Synonyms | (1S,4R)-p-Mentha-2,8-dien-1-ol, (+)-cis-p-Mentha-2,8-dien-1-ol | [4][7][8] |

| InChI Key | MKPMHJQMNACGDI-VHSXEESVSA-N | |

| SMILES | O[C@]1(C)C=C--INVALID-LINK--CC1 | [4][5] |

Solubility and Formulation Protocols

This compound is characterized by its poor solubility in water but high solubility in various organic solvents, making it suitable for diverse formulations.[1][2]

Table 3: Solubility Data

| Solvent | Concentration / Observation | Source(s) |

| Water | Poorly soluble (448.1 mg/L @ 25°C, estimated) | [1][9] |

| Organic Solvents | Highly soluble in ethanol, diethyl ether, chloroform | [1][2] |

| DMSO | 100 mg/mL (656.86 mM); requires ultrasonic assistance | [4][7] |

| DMSO & Corn Oil | ≥ 2.5 mg/mL (16.42 mM) in 10% DMSO >> 90% corn oil | [7] |

| DMSO & SBE-β-CD | ≥ 2.5 mg/mL (16.42 mM) in 10% DMSO >> 90% (20% SBE-β-CD in saline) | [7] |

Experimental Protocols: Preparation of Solutions

Detailed methodologies for creating stock and in vivo solutions are critical for experimental reproducibility. The following protocols are provided for reference.

Protocol 2.1: In Vitro Stock Solution Preparation To prepare a high-concentration stock solution for in vitro assays, dissolve this compound in newly opened, hygroscopic-free DMSO to a concentration of 100 mg/mL.[4] Use of an ultrasonic bath is recommended to ensure complete dissolution.[4][10]

Protocol 2.2: In Vivo Formulation For in vivo studies, a multi-step solvent addition process is often employed to create a stable formulation. A common protocol involves the sequential addition of solvents in the following ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% saline

Ensure the compound is fully dissolved in each solvent before adding the next.[7] An alternative formulation for administration in corn oil involves preparing a solution of ≥ 2.5 mg/mL by first dissolving the compound in 10% DMSO and then adding 90% corn oil.[7]

Caption: Experimental workflows for preparing in vitro and in vivo solutions of this compound.

Isolation, Synthesis, and Applications

This compound is naturally sourced but can also be prepared synthetically. It serves as a valuable building block in the synthesis of more complex molecules.

Isolation: The primary method for obtaining this compound is through the extraction and fractional distillation of essential oils from plant sources.[2]

Synthesis: Chemoenzymatic synthesis and biotransformation or chemical oxidation of related monoterpene hydrocarbons are common industrial preparation methods.[2][7] These techniques are often preferred as they can preserve the compound's chirality, which is crucial for its biological function.[2]

Key Application: Pharmaceutical Intermediate A significant application of this compound is its use as a drug intermediate. Notably, it is a precursor in the synthesis of Epidiolex, an anti-epileptic medication.[4][7] This highlights its importance in the pharmaceutical supply chain. While the broader class of monoterpenes and terpenoids exhibit a wide range of biological activities—including anti-inflammatory, antimicrobial, and anticancer effects—the primary documented role of this compound itself is as a synthetic precursor.[11][12][13][14]

Caption: Logical relationship of this compound from its sources to its application as a drug intermediate.

Spectral Data

Structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, alongside mass spectrometry (MS).[15][16] The Kovats Retention Index, a parameter used in gas chromatography, has also been reported for this compound.[6]

Safety and Handling

Understanding the hazard profile of a chemical is essential for safe handling in a laboratory or industrial setting.

Table 4: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| Pictogram | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Store at 4°C or -20°C for long-term stability. Keep in a cool, dry, well-ventilated area away from ignition sources. | [2][4][7] |

Conclusion

This compound is a monoterpene of significant interest due to its well-defined physical and chemical properties and its crucial role as a synthetic intermediate in the pharmaceutical industry. Its natural origin, coupled with established methods for synthesis and formulation, makes it a valuable compound for drug development professionals. A thorough understanding of its properties, handling requirements, and solubility characteristics is paramount for its effective and safe utilization in research and manufacturing.

References

- 1. Physical Properties Of Natural Compound this compound Provide [hzsqchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | C10H16O | CID 11105550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. CAS 22972-51-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. (1S,4R)-p-mentha-2,8-dien-1-ol, 22972-51-6 [thegoodscentscompany.com]

- 10. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 11. Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]

- 14. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. forskning.ruc.dk [forskning.ruc.dk]

- 16. researchgate.net [researchgate.net]

Solubility Profile of cis-Isolimonenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of cis-isolimonenol, a naturally occurring monoterpene alcohol. The information is intended for researchers, scientists, and professionals in drug development and related fields who are working with this compound. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Introduction to this compound

This compound ((1S,4R)-p-Mentha-2,8-dien-1-ol) is a monoterpenoid found in various plants. Its chemical structure and properties make it a subject of interest for various applications, including as a potential therapeutic agent. A thorough understanding of its solubility in different solvents is crucial for its formulation, delivery, and in vitro and in vivo studies.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. This compound exhibits a solubility profile typical of many terpene alcohols, with good solubility in organic solvents and limited solubility in aqueous solutions.

Qualitative Solubility

General observations indicate that this compound is readily soluble in common organic solvents.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Ether | Soluble |

| Chloroform | Soluble |

| Water | Poorly Soluble/Insoluble |

Quantitative Solubility Data

| Solvent / Solvent System | Solubility |

| Dimethyl Sulfoxide (B87167) (DMSO) | 100 mg/mL |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |

Note: The data for the complex solvent systems indicates the concentration at which a clear solution was obtained and may not represent the saturation solubility.

Comparative Solubility Data for Structurally Similar Compounds

To provide a broader context in the absence of specific quantitative data for this compound, the following table presents solubility information for structurally related terpene alcohols, α-terpineol and linalool, and the terpene limonene.

Disclaimer: The following data is for structurally similar compounds and should be used for reference purposes only. It may not be representative of the actual solubility of this compound.

| Compound | Solvent | Solubility |

| α-Terpineol | Water | 7100 mg/L at 25 °C[1] |

| Benzene | Very Soluble[1] | |

| Acetone | Very Soluble[1] | |

| Alcohol (Ethanol) | Very Soluble; 1 part in 2 parts of 70% ethanol[1][2] | |

| Ether | Very Soluble[1] | |

| Linalool | Water | 1590 mg/L at 25 °C[3] |

| Alcohol (Ethanol) | Miscible[3] | |

| Ether | Miscible[3] | |

| (+)-Limonene | Water | 13.8 mg/L at 25 °C[4] |

| Ethanol | Miscible; Approx. 20 mg/mL in Ethanol/PBS (1:2)[4][5] | |

| Ether | Miscible[4] | |

| DMSO | Approx. 20 mg/mL[5] | |

| Dimethylformamide | Approx. 20 mg/mL[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., ethanol, chloroform, water) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or DAD)

-

Analytical column (e.g., C18)

-

Mobile phase for HPLC (e.g., acetonitrile/water mixture)

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the supernatant. This can be achieved by either:

-

Centrifugation: Centrifuge the aliquot at a high speed to pellet the remaining solid.

-

Filtration: Filter the aliquot through a syringe filter compatible with the solvent.

-

-

Immediately dilute the clear supernatant with the mobile phase to a concentration within the linear range of the analytical method to prevent precipitation.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This technical guide summarizes the currently available solubility information for this compound. While qualitative data indicates good solubility in organic solvents, there is a need for more precise quantitative studies in a wider range of pharmaceutically and industrially relevant solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound and other similar compounds with high accuracy and reproducibility. Such data is essential for advancing the research and development of formulations containing this promising natural product.

References

cis-Isolimonenol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Isolimonenol, a naturally occurring monoterpenoid found in the essential oils of various plants, has emerged as a compound of significant interest for its diverse therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. We present available quantitative data on its biological activities, detailed experimental protocols for its evaluation, and an exploration of the underlying signaling pathways implicated in its mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, with the chemical formula C₁₀H₁₆O, is a monoterpene alcohol that contributes to the characteristic aroma of many plants. Beyond its olfactory properties, a growing body of research highlights its potential pharmacological activities. This guide synthesizes the existing literature to provide an in-depth technical resource on the therapeutic applications of this compound.

Therapeutic Applications and Quantitative Data

This compound has demonstrated a range of biological activities, suggesting its potential in treating various pathological conditions. The following table summarizes the available quantitative data on its efficacy.

| Therapeutic Application | Assay | Target | Result (IC₅₀/MIC) | Reference |

| Antimicrobial Activity | Broth Microdilution | Staphylococcus aureus | 50 - 100 µg/mL | [1] |

| Broth Microdilution | Escherichia coli | 50 - 100 µg/mL | [1] | |

| Antioxidant Activity | DPPH Radical Scavenging | Free radical | ~30 µg/mL | [1] |

| Anticancer Activity (of essential oil containing this compound) | MTT Assay | HepG2 (Human Liver Cancer) | 61.35 µg/mL | [2] |

| MTT Assay | MCF-7 (Human Breast Cancer) | 56.53 µg/mL | [2] |

Note: The anticancer activity data is for an essential oil containing this compound and may not represent the activity of the pure compound. Further studies are required to determine the specific IC₅₀ values for pure this compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

Chronic inflammation is a hallmark of numerous diseases. This compound is believed to exert its anti-inflammatory effects by modulating inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in inflammation. This compound may modulate the phosphorylation of these kinases, thereby downregulating the inflammatory response.

Caption: Hypothesized anti-inflammatory action of this compound.

Apoptotic Signaling in Cancer

This compound is suggested to induce apoptosis in cancer cells, a key mechanism for anticancer agents. The intrinsic and extrinsic apoptosis pathways are likely targets.

-

Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This triggers the activation of caspase-9 and the executioner caspase-3/7 , culminating in cell death. This compound may promote apoptosis by upregulating pro-apoptotic Bcl-2 family members or downregulating anti-apoptotic members.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of executioner caspases.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of this compound. These should be optimized for specific experimental conditions.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Workflow:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Workflow:

Caption: Workflow for determining MIC via broth microdilution.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Workflow:

Caption: Workflow for measuring nitric oxide inhibition.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated antimicrobial, antioxidant, and potential anti-inflammatory and anticancer properties warrant further investigation. Future research should focus on:

-

Elucidating Specific Molecular Targets: Identifying the direct binding partners of this compound within the identified signaling pathways.

-

In Vivo Efficacy and Safety: Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing drugs.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a starting point for designing and interpreting experiments aimed at further characterizing this promising natural compound.

References

Preliminary Biological Activity of cis-Isolimonenol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

cis-Isolimonenol, a monoterpenoid alcohol found in the essential oils of various plants, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the preliminary biological activities of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Biological Activities of this compound

Current research indicates that this compound exhibits a range of biological activities, as summarized in the table below. It is important to note that some of the existing data is derived from studies on essential oils containing this compound as a component, rather than the isolated compound itself.

Quantitative Data Summary

| Biological Activity | Test Organism/Cell Line | Assay | Result | Reference |

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | 50-100 µg/mL | [1] |

| Antioxidant | - | DPPH Radical Scavenging Assay | IC₅₀: ~30 µg/mL | [1] |

| Anti-inflammatory | Macrophage cell lines | ELISA | Inhibition of TNF-α and IL-6 production | [1] |

Detailed Experimental Protocols

A critical component of reproducible scientific research is the detailed methodology of the experiments conducted. Below are the generalized protocols for the key assays used to determine the biological activity of this compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound is commonly determined using the broth microdilution method.

Workflow for MIC Determination

Protocol:

-

Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum preparation: The test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is cultured to a specific density, typically corresponding to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the this compound dilutions.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow for DPPH Assay

Protocol:

-

Sample preparation: Solutions of this compound at various concentrations are prepared.

-

DPPH solution: A fresh solution of DPPH in a solvent like methanol (B129727) is prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of this compound.

-

IC₅₀ determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Anti-inflammatory Activity: Cytokine Inhibition Assay (ELISA)

The anti-inflammatory effect of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated immune cells.

Workflow for Cytokine Inhibition ELISA

Protocol:

-

Cell culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: The cells are pre-treated with different concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.

-

Supernatant collection: After incubation, the cell culture supernatant, which contains the secreted cytokines, is collected.

-

ELISA: The concentration of TNF-α and IL-6 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Inhibition calculation: The percentage of inhibition of cytokine production by this compound is calculated by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.

Potential Signaling Pathway Involvement

While direct evidence for the specific signaling pathways modulated by this compound is still limited, its observed biological activities suggest potential interactions with key cellular signaling cascades. Other monoterpenes have been shown to exert their anti-inflammatory and anticancer effects through modulation of pathways such as NF-κB and MAPK, and by inducing apoptosis.[2]

Hypothesized Signaling Pathway Interactions

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Conclusion and Future Directions

The preliminary evidence for the biological activities of this compound is promising, suggesting its potential as a lead compound for the development of new therapeutic agents. Its demonstrated antimicrobial, antioxidant, and anti-inflammatory properties warrant further investigation.

Future research should focus on:

-

Conducting comprehensive studies on pure, isolated this compound to confirm and expand upon the currently available data.

-

Elucidating the specific molecular targets and signaling pathways involved in its biological activities.

-

Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.

-

Investigating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic applications of this compound.

References

Cis-Isolimonenol: A Technical Guide to its Antimicrobial and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Isolimonenol, a monoterpene alcohol found in various plants, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of this compound's antimicrobial and anti-inflammatory effects. While research on this specific compound is emerging, this document consolidates available information and provides standardized experimental protocols for its further investigation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Antimicrobial Effects of this compound

This compound has been reported to exhibit activity against a range of pathogenic microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

A comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against key microbial strains. The following table is provided as a template for researchers to populate as data becomes available.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | e.g., ATCC 29213 | Data Not Available | |

| Escherichia coli | e.g., ATCC 25922 | Data Not Available | |

| Candida albicans | e.g., ATCC 90028 | Data Not Available |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against bacteria and yeast.[1][2][3][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Test microorganisms (Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for yeast

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the dilution series.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of this compound and microorganisms.

-

Controls:

-

Growth Control: A well containing broth and inoculum only.

-

Sterility Control: A well containing broth only.

-

Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, broth, and inoculum.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

Anti-inflammatory Effects of this compound

This compound is suggested to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This section outlines the methods to quantify these effects and explores the potential underlying signaling pathways.

Quantitative Anti-inflammatory Data

| Assay | Cell Line | IC50 (µM) | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data Not Available | |

| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | Data Not Available | |

| Cyclooxygenase-2 (COX-2) Inhibition | Data Not Available | ||

| Inducible Nitric Oxide Synthase (iNOS) Inhibition | Data Not Available |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the nitric oxide production by LPS-stimulated RAW 264.7 macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

-

Calculation of Inhibition: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. The IC50 value can be determined from a dose-response curve.

Experimental Workflow for Nitric Oxide Inhibition Assay

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including monoterpenes, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11][12][13]

The NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of nitric oxide and prostaglandins, respectively.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκB or the nuclear translocation of NF-κB. Further research, such as Western blot analysis for key proteins in this pathway, is required to confirm this mechanism.

Conclusion

This compound presents a promising area of research for the development of new antimicrobial and anti-inflammatory agents. This guide provides a framework for the systematic evaluation of its therapeutic potential. The lack of specific quantitative data highlights the need for further experimental investigation. The provided protocols offer standardized methods for researchers to generate reliable and comparable data, which will be crucial in elucidating the mechanisms of action and potential applications of this natural compound. Future studies should focus on determining the MIC and IC50 values of this compound and investigating its effects on key inflammatory signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. mdpi.com [mdpi.com]

- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apjai-journal.org [apjai-journal.org]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

The Strategic Utility of cis-Isolimonenol: A Chiral Terpenoid Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of asymmetric synthesis, the demand for readily available, stereochemically defined starting materials is paramount. cis-Isolimonenol, a monoterpene alcohol derived from the chiral pool, has emerged as a valuable and versatile chiral building block. Its inherent stereochemistry, derived from naturally abundant precursors like limonene (B3431351), provides a strategic advantage in the construction of complex molecular architectures, most notably in the synthesis of pharmacologically significant molecules such as cannabidiol (B1668261) (CBD). This technical guide provides a comprehensive overview of this compound's role in synthesis, detailing its preparation, key reactions, and applications, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties and Spectroscopic Data

This compound, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, is a chiral alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol .[1] Its structure features a cyclohexene (B86901) ring with two stereocenters, an exocyclic double bond, and a tertiary alcohol, providing multiple sites for synthetic modification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.24 g/mol | [1] |

| CAS Number | 22972-51-6 | [1] |

| Appearance | Colorless oil | [2] |

| Solubility | Soluble in organic solvents such as DMSO, corn oil. | [1] |

Spectroscopic Data Summary:

| Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | m/z 152 (M+), 134 ([M-H₂O]+), 119 ([M-CH₃-H₂O]+), 91 (100%), 79, 77 |

Synthesis of this compound

The most common and economically viable route to this compound utilizes the abundant natural product, (R)-(+)-limonene, as the starting material. The synthesis proceeds through the stereoselective epoxidation of the endocyclic double bond of limonene, followed by a subsequent rearrangement of the resulting epoxide.

Experimental Protocol: Synthesis of this compound from (R)-(+)-Limonene

Materials:

-

(R)-(+)-Limonene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Aluminum isopropoxide

Procedure:

Step 1: Epoxidation of (R)-(+)-Limonene to Limonene-1,2-oxide

-